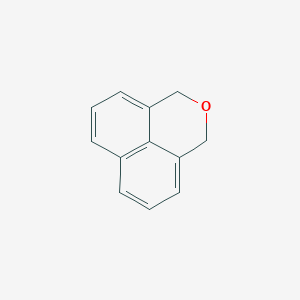

Naphthalan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C12H10O |

|---|---|

Poids moléculaire |

170.21 g/mol |

Nom IUPAC |

3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene |

InChI |

InChI=1S/C12H10O/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1-6H,7-8H2 |

Clé InChI |

OMRSFKWMIDIMKJ-UHFFFAOYSA-N |

SMILES canonique |

C1C2=CC=CC3=C2C(=CC=C3)CO1 |

Synonymes |

naphthalan naphthalanic oil |

Origine du produit |

United States |

Foundational & Exploratory

The Chemical Landscape of Naphthalan Oil: A Technical Guide to Composition and Analysis

For Researchers, Scientists, and Drug Development Professionals

Naphthalan oil, a unique type of crude oil originating from Naftalan, Azerbaijan, has a long history of therapeutic use, particularly in the management of skin and inflammatory conditions.[1] Its complex chemical composition, rich in naphthenic hydrocarbons, is believed to be the source of its medicinal properties. This technical guide provides a comprehensive overview of the chemical composition of this compound oil, detailed methodologies for its analysis, and an exploration of the potential biological signaling pathways influenced by its components.

Core Chemical Composition

This compound oil is a dense and viscous liquid characterized by a high concentration of cyclic hydrocarbons and a notable absence of light fractions like gasoline or kerosene.[2] The primary therapeutic activity is attributed to its significant content of naphthenic hydrocarbons.[3] The general chemical breakdown of this compound oil is summarized in the table below.

| Component Class | Concentration (%) | Key Characteristics |

| Naphthenic Hydrocarbons | 50 - 55% | Also known as cycloalkanes, these are the primary bioactive components, possessing anti-inflammatory, analgesic, and anti-allergic properties.[2][3] |

| Aromatic Compounds | 10 - 15% | Includes polycyclic aromatic hydrocarbons (PAHs) which require careful quantitative analysis due to the potential toxicity of some congeners. |

| Resins | 14 - 15% | Complex, high-molecular-weight substances that contribute to the oil's viscosity.[2] |

| Naphthenic Acids | 0.5 - 3% | Carboxylic acids containing saturated cyclic structures; their presence contributes to the oil's total acid number (TAN).[1] |

| Sulfur Compounds | 0.3 - 0.7% | Organic sulfur-containing molecules. |

| Nitrogen Compounds | ~ 0.3% | Organic nitrogen-containing molecules. |

| Trace Elements | Variable | Includes elements such as copper, zinc, manganese, boron, iodine, and bromine.[2] |

Physicochemical Properties

The unique composition of this compound oil results in distinct physical and chemical properties.

| Property | Value | Significance |

| Specific Gravity (d420) | 0.9395 | Indicates a high density compared to lighter crude oils.[3] |

| Absence of Light Fractions | Not applicable | Lacks volatile components like gasoline and kerosene.[2] |

| Hard Paraffin Hydrocarbons | Absent | Contributes to its liquid state at room temperature.[3] |

| Resin Content | 14.8% | High resin content contributes to its viscosity and emulsion-forming capacity.[3] |

Analytical Methodologies: A Detailed Approach

The comprehensive analysis of this compound oil's complex hydrocarbon mixture necessitates the use of high-resolution analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary methods employed for the separation, identification, and quantification of its various components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrocarbon Profiling

GC-MS is the gold standard for the detailed analysis of volatile and semi-volatile organic compounds in complex mixtures like crude oil.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of this compound oil into a vial.

-

Dissolve the sample in 10 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Vortex the mixture until the oil is fully dissolved.

-

If necessary, perform a clean-up step using solid-phase extraction (SPE) with a silica (B1680970) gel cartridge to separate aliphatic, aromatic, and polar fractions. Elute sequentially with hexane, a hexane/dichloromethane mixture, and methanol.

-

Inject a 1 µL aliquot of the diluted sample or the desired fraction into the GC-MS system.

-

-

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 280°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 10°C/min.

-

Ramp 2: Increase to 300°C at 5°C/min, hold for 10 minutes.

-

-

MS Transfer Line Temperature: 290°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

-

Data Analysis:

-

Identify individual compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).

-

Confirm identifications using retention indices.

-

Quantify target analytes using an internal standard method with appropriate deuterated standards for accuracy.

-

High-Performance Liquid Chromatography (HPLC) for Aromatic and Polar Compounds

HPLC is particularly useful for the analysis of less volatile and more polar compounds, such as higher molecular weight PAHs and naphthenic acids.

Experimental Protocol:

-

Sample Preparation:

-

Prepare the sample as described for GC-MS analysis. The polar fraction from the SPE clean-up is particularly suitable for HPLC analysis of naphthenic acids.

-

For PAH analysis, the aromatic fraction should be used.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection.

-

-

Instrumentation and Parameters:

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent.

-

Detector: Diode Array Detector (DAD) for PAHs and a fluorescence detector for enhanced sensitivity for specific compounds. An Evaporative Light Scattering Detector (ELSD) can be used for non-UV absorbing compounds like some naphthenic acids.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for PAH analysis. For naphthenic acids, a mobile phase containing a buffer (e.g., formic acid or acetic acid) may be required to ensure proper ionization and peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Identify compounds based on their retention times compared to analytical standards.

-

Use the DAD to confirm the identity of PAHs by their characteristic UV-Vis spectra.

-

Quantify analytes by creating a calibration curve with certified reference materials.

-

Visualizing Experimental Workflows and Logical Relationships

Biological Activity and Potential Signaling Pathways

The therapeutic effects of this compound oil, particularly its anti-inflammatory and analgesic properties, are primarily attributed to its high concentration of naphthenic hydrocarbons. While the precise molecular mechanisms are still under investigation, it is hypothesized that these compounds modulate key inflammatory signaling pathways.

Naphthenic acids, another component of the oil, have been shown to exert toxicity by disrupting mitochondrial function, which can lead to oxidative stress. However, at the concentrations found in therapeutic preparations, it is the naphthenic hydrocarbons that are believed to be the main drivers of the beneficial effects.

A plausible mechanism of action for the anti-inflammatory effects of this compound oil's bioactive components involves the inhibition of pro-inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of inflammatory mediators like cytokines and chemokines.

Conclusion

This compound oil represents a complex natural mixture with significant therapeutic potential. A thorough understanding of its chemical composition, facilitated by advanced analytical techniques like GC-MS and HPLC, is crucial for quality control, standardization, and the development of new therapeutic applications. Further research into the specific molecular targets and signaling pathways affected by its individual components will be instrumental in elucidating its full pharmacological profile and paving the way for evidence-based drug development.

References

- 1. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. islandscholar.ca [islandscholar.ca]

"naphthenic hydrocarbons in Naphthalan and their bioactivity"

An In-depth Technical Guide on Naphthenic Hydrocarbons in Naphthalan and Their Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound oil, a rare type of crude oil sourced from Naftalan, Azerbaijan, and Ivanić Grad, Croatia, has been utilized for its medicinal properties for over a century.[1][2] Unlike conventional crude oil, this compound is not used for energy production but is renowned for its therapeutic applications, particularly in dermatology and rheumatology.[3][4] Its unique composition, rich in naphthenic hydrocarbons, is believed to be the primary contributor to its bioactive effects.[5][6][7] This guide provides a comprehensive overview of the naphthenic hydrocarbons present in this compound oil, their biological activities, and the experimental evidence supporting their therapeutic potential.

The therapeutic efficacy of this compound oil is attributed to its unique chemical makeup. It is a dense, viscous mixture containing a significant proportion of cycloalkanes, also known as naphthenic hydrocarbons.[3] Purified forms of this compound oil, which are often used in medical treatments, can contain up to 98.5% naphthenic content.[3] The bioactive components are thought to be the polycyclic naphthenic hydrocarbons, particularly steranes, which have a structural similarity to steroid hormones and provitamin D.[1][7] Conversely, efforts are made to reduce the content of aromatic hydrocarbons, especially polycyclic ones, due to their potential toxicity.[1][6]

Chemical Composition of this compound Oil

The chemical composition of this compound oil is complex and varies depending on the source and purification methods. However, the defining characteristic is its high concentration of naphthenic hydrocarbons.[3][8] These are cyclic saturated hydrocarbons that contribute to the oil's therapeutic properties.[8][9]

Table 1: Physicochemical Properties and Hydrocarbon Content of this compound Oil

| Parameter | Value | Reference |

| Specific Weight (d420) | 0.9395 | [10] |

| Naphthenic Hydrocarbons | ~50% in crude oil | [3] |

| Naphthenic Content in Purified Oil | Up to 98.5% | [3] |

| Resins | 14.8% | [10] |

| Asphaltenes | 2.4% | [11] |

| Sulfur | 0.49% | [11] |

| Nitrogen | 0.31% | [11] |

| Naphthenic Acids | Up to 3% by weight | [3] |

Note: The exact composition can vary. This table represents typical values found in the literature.

Bioactivity of Naphthenic Hydrocarbons

The naphthenic hydrocarbons in this compound oil exhibit a range of biological activities, making them a subject of interest for therapeutic applications. The primary effects observed are anti-inflammatory, analgesic, and regenerative.[4][12][13] These properties contribute to its effectiveness in treating various conditions, particularly skin ailments and rheumatic diseases.[2][4][14]

Anti-inflammatory Effects

This compound oil has demonstrated potent anti-inflammatory properties.[13] It is effective in reducing pain and swelling associated with joint diseases like arthritis and rheumatism.[13] Studies on psoriasis, a chronic inflammatory skin condition, have shown that this compound therapy can significantly reduce inflammatory activity.[14] A combination of purified this compound oil with salicylic (B10762653) acid was found to statistically significantly decrease the production of the pro-inflammatory cytokine IL-8 in a psoriasis-like cell model.[15]

Effects on Skin Diseases

This compound oil is widely used in dermatology for conditions such as psoriasis, eczema, and dermatitis.[4][13] It helps to alleviate symptoms by promoting the renewal of skin layers and maintaining moisture balance.[13] Clinical studies have demonstrated a significant reduction in the Psoriasis Area and Severity Index (PASI) score in patients treated with this compound oil.[16]

Table 2: Clinical Efficacy of this compound Oil in Psoriasis Treatment

| Study Parameter | Baseline (Mean ± SD) | After 3 Weeks of Treatment (Mean ± SD) | Statistical Significance (p-value) | Reference |

| PASI Score | 23.1 ± 7.5 | 7.95 ± 4.08 | < 0.000004 | [1] |

Immunomodulatory Effects

Immunohistochemical analysis of skin biopsies from psoriasis patients treated with this compound oil revealed a significant impact on the immune cell infiltrate. The treatment led to a marked decrease in the number of T lymphocytes (CD3+, CD4+, and CD8+) in both the epidermis and dermis.[16][17] This suggests an immunomodulatory mechanism of action.

Table 3: Effect of this compound Oil on Lymphocyte Count in Psoriatic Skin

| Lymphocyte Marker | Mean Decrease in Epidermis (%) | Mean Decrease in Dermis (%) | Reference |

| CD3 | 83 | 59 | [16][17] |

| CD4 | 81 | 73 | [16][17] |

| CD8 | 60 | 49 | [16][17] |

Effects on Cell Proliferation and Angiogenesis

In addition to its anti-inflammatory and immunomodulatory effects, this compound therapy has been shown to reduce epidermal proliferation.[17] The mean proliferation index (Ki-67 positive cells) in the basal layer of the epidermis was decreased after treatment.[16][17] Furthermore, this compound therapy appears to have an effect on neovascularization, as evidenced by a significant reduction in the number of new blood vessels in psoriatic lesions.[16]

Experimental Protocols

Detailed experimental protocols are often proprietary or not fully disclosed in publications. However, based on the available literature, the following methodologies are representative of the research conducted on this compound oil.

Analysis of Chemical Composition

The chemical composition of this compound oil is typically analyzed using a combination of chromatographic and spectroscopic techniques.

-

Adsorption Chromatography: Used to separate the oil into different hydrocarbon groups, such as naphthenic and aromatic hydrocarbons, using silica (B1680970) gel as the adsorbent.[6][18]

-

Gas-Liquid Chromatography (GLC): Employed for the detailed analysis of the separated hydrocarbon fractions.[18]

-

Infrared (IR) Spectroscopy: Utilized to characterize the functional groups and structural features of the isolated components, providing indirect quantification of naphthenic structures.[18][19][20]

-

Vacuum Distillation and Thermal Diffusion: These methods are used to separate the hydrocarbon fractions based on boiling points and molecular structure for more detailed investigation.[6][18]

In Vitro Bioactivity Assays

Cell-based assays are crucial for understanding the molecular mechanisms of this compound oil's bioactivity.

-

Cell Culture: Human keratinocyte cell lines (e.g., HaCaT) are used to model the skin. A psoriasis-like phenotype can be induced in these cells for disease-specific studies.[15]

-

Cell Viability Assays: Colorimetric methods like the MTT test or crystal violet staining are used to determine the effect of this compound oil preparations on cell viability.[15]

-

Apoptosis Assays: Flow cytometry is employed to evaluate the level of apoptosis (programmed cell death) induced by the treatment.[15]

-

Cytokine Production Measurement: Enzyme-linked immunosorbent assay (ELISA) is used to measure the production of pro-inflammatory cytokines, such as IL-8 and IL-1β, by the cells in response to treatment.[15]

Clinical Studies in Psoriasis

Clinical trials are essential for evaluating the therapeutic efficacy and safety of this compound oil in patients.

-

Patient Population: Studies typically include patients with chronic stationary psoriasis (psoriasis vulgaris).[1][16]

-

Treatment Regimen: Topical application of this compound oil, often for a duration of three weeks.[1][16]

-

Efficacy Assessment: The Psoriasis Area and Severity Index (PASI) is a standardized tool used to evaluate the clinical efficacy of the treatment.[1][16]

-

Immunohistochemistry: Skin biopsies are taken before and after treatment to analyze changes in immune cell populations (e.g., CD3, CD4, CD8) and proliferation markers (e.g., Ki-67) using immunohistochemical staining.[16][17]

Potential Signaling Pathways

While the precise molecular targets of this compound's naphthenic hydrocarbons are not fully elucidated, the observed anti-inflammatory and anti-proliferative effects suggest interference with key signaling pathways involved in the pathogenesis of inflammatory diseases.

Given the reduction in pro-inflammatory cytokines like IL-8 and the impact on T-cell infiltration and keratinocyte proliferation, it is plausible that naphthenic hydrocarbons modulate pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central regulators of inflammation and cell growth.

Conclusion and Future Directions

This compound oil, with its high concentration of naphthenic hydrocarbons, represents a potent natural therapeutic agent for a variety of inflammatory and proliferative conditions.[2] The bioactive components, particularly steranes, have demonstrated significant anti-inflammatory, immunomodulatory, and anti-proliferative effects. While clinical evidence supports its efficacy, especially in the treatment of psoriasis, further research is needed to fully elucidate the molecular mechanisms of action.

Future investigations should focus on:

-

Isolation and Characterization of Specific Bioactive Molecules: Identifying the specific naphthenic hydrocarbon structures responsible for the observed therapeutic effects.

-

Mechanism of Action Studies: Utilizing modern molecular biology techniques to pinpoint the precise cellular targets and signaling pathways modulated by these compounds.

-

Standardization of this compound Preparations: Developing standardized formulations to ensure consistent efficacy and safety.

-

Expanded Clinical Trials: Conducting large-scale, randomized controlled trials to further validate the therapeutic potential of this compound oil in a broader range of diseases.

The continued exploration of this compound's unique chemical and biological properties holds promise for the development of novel therapeutics for challenging inflammatory and autoimmune diseases.

References

- 1. This compound oil in the treatment of psoriasis and psoriatic Arthritis - Psoriasis Treatments [psoriasistreatments.net]

- 2. This compound--a natural medicinal product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naftalan oil - Wikipedia [en.wikipedia.org]

- 4. Diseases Treated With Naftalan Oil: A Natural Approach To Rheumatism, Skin, Gynecological, And Neurological Problems - Naftalan-medical.az [naftalan-medical.az]

- 5. proceedings.socar.az [proceedings.socar.az]

- 6. asianpubs.org [asianpubs.org]

- 7. Healing naftalan | Naftalan [naftalan.hr]

- 8. Understanding Naphthenic Oils: Composition & Properties [witmansgroup.com]

- 9. quora.com [quora.com]

- 10. naftalansm.com [naftalansm.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. Benefits of Naftalan Oil [chinarhotel.az]

- 14. ZagrebMed - Psoriasis naftalan therapy in Zagreb - zagrebmed.com [zagrebmed.com]

- 15. Study of the potential antipsoriatic effectiveness and safety of the combination of naftalan oil with salicylic acid in cellular test systems | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 16. researchgate.net [researchgate.net]

- 17. Effect of this compound on epidermal proliferation activity and CD3, CD4, and CD8 lymphocyte count - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. acikerisim.fsm.edu.tr [acikerisim.fsm.edu.tr]

- 20. asianpubs.org [asianpubs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Geological Origin and Formation of Naphthalan Deposits

Abstract

This compound, a unique type of crude oil originating from the Naftalan region in Azerbaijan, is distinguished by its high concentration of naphthenic hydrocarbons and its therapeutic properties, which have been utilized for centuries. Unlike conventional crude oils, it is not suitable for fuel production due to its heavy nature and lack of light fractions. This guide provides a comprehensive technical overview of the geological and geochemical processes that led to the formation of these singular deposits. It details the tectonic and stratigraphic framework of the South Caspian Basin, the generation and migration of hydrocarbons from deep source rocks, and the critical role of microbial biodegradation in shaping the oil's final composition. This document synthesizes quantitative data, outlines key experimental methodologies, and provides visual diagrams to elucidate the complex pathways from organic matter deposition to the creation of the biologically active this compound oil.

Geological Framework of the Naftalan Region

The Naftalan oilfield is situated in the Ganja oil and gas province of Azerbaijan, located within the Middle Kura Depression, a significant feature of the larger South Caspian Basin.[1] The South Caspian Basin is one of the world's oldest and most prolific hydrocarbon provinces, characterized by an exceptionally thick sedimentary sequence and intense tectonic activity.[2]

Tectonic Setting

The formation of the Naftalan deposits is intrinsically linked to the complex tectonic evolution of the South Caspian Basin. The region has undergone prolonged subsidence and is flanked by the Greater and Lesser Caucasus mountain ranges. The geological structure of the Naftalan field itself is an ancient brachianticline—a type of elongated, dome-like fold in the rock strata.[1] The area is characterized by extensive faulting and the presence of numerous mud volcanoes, which have served as crucial conduits for the vertical migration of fluids, including oil and gas, from deep source rocks to shallower reservoirs.[3]

Stratigraphy and Source Rocks

The hydrocarbon accumulations in the Naftalan field are considered secondary in nature, meaning the oil was not formed in the rocks where it is currently found.[3] Geochemical evidence points to the primary source rocks being deep-seated Paleogene-Miocene clay sequences.[3][4] These organic-rich clays (B1170129) were deposited in a marine environment and, through deep burial, were subjected to the necessary temperature and pressure to generate hydrocarbons. The primary reservoirs for the South Caspian Basin, including the Naftalan area, are found in the younger and shallower Middle Pliocene deposits, known as the Productive Series.[2]

Hydrocarbon Generation and Migration

The journey of this compound oil from its source to its reservoir is a multi-stage process involving generation, expulsion, and migration over millions of years.

-

Generation: Organic matter within the Paleogene-Miocene source rocks was transformed into hydrocarbons (oil and gas) through catagenesis as the source rock was buried deeper and heated.

-

Expulsion: The generated hydrocarbons were then expelled from the low-permeability source rock into more porous and permeable layers.

-

Migration: The dominant migration pattern in the South Caspian Basin is sub-vertical.[3] Oil and gas moved upwards from the deep source rocks, exploiting weaknesses in the overlying strata such as fault planes, fracture systems, and the channels of mud volcanoes to reach the Pliocene reservoir rocks.[3]

Caption: Hydrocarbon generation and migration pathway for this compound deposits.

Formation of this compound's Unique Geochemistry

The most defining characteristic of this compound oil is its chemical composition, which is a direct result of severe alteration in the reservoir. This alteration process is known as biodegradation.

The Process of Biodegradation

Biodegradation occurs when microorganisms, such as bacteria and fungi, metabolize hydrocarbons for energy.[5] This process is most active in reservoirs at temperatures below 80°C where oil comes into contact with circulating meteoric water, which introduces the microbes and oxygen.[5] The microbes preferentially consume lighter, simpler hydrocarbon molecules first. The general order of hydrocarbon susceptibility to biodegradation is: n-alkanes > branched alkanes > low-molecular-weight aromatics > cyclic alkanes (naphthenes).[6]

This selective consumption results in:

-

A significant reduction or complete removal of light fractions and paraffin (B1166041) hydrocarbons.[7]

-

A relative enrichment of more complex, degradation-resistant compounds like naphthenes (cycloalkanes), resins, and asphaltenes.[8]

-

An overall increase in the oil's density and viscosity, leading to a "heavy oil".[9]

-

The formation of metabolic byproducts, most notably naphthenic acids.[10]

Studies have shown that the medicinal this compound oil is moderately biodegraded, while the lighter "fuel" oil found in deeper horizons of the same field shows a much lower degree of biodegradation.[11]

Caption: Geochemical transformation of conventional oil into this compound oil via biodegradation.

Formation of Naphthenic Acids

Naphthenic acids are a complex mixture of cycloaliphatic and aromatic carboxylic acids that are naturally occurring products of petroleum biodegradation.[10] Their formation is a key indicator of this process. Microbes initiate the degradation of hydrocarbons by introducing oxygen atoms. For alkanes, this leads to the formation of alcohols, then aldehydes, and finally carboxylic acids (fatty acids). With increasing levels of biodegradation, these fatty acids can undergo cyclization reactions to form the stable naphthenic acid structures that characterize this compound oil.[8]

Quantitative Geochemical Data

The distinct properties of this compound oil are quantified in the tables below, comparing the highly-valued medicinal oil with conventional crude oils.

Table 1: Physicochemical and Hydrocarbon Group Composition

| Property | Medicinal this compound Oil | Typical Light Crude Oil |

| Specific Gravity (d₄²⁰) | ~0.94[7] | 0.80 - 0.87 |

| Naphthenic Hydrocarbons (%) | 50 - 55[12] | 5 - 30 |

| Aromatic Hydrocarbons (%) | 30 - 35[12] | 15 - 25 |

| Resins (%) | ~15[7] | < 10 |

| Asphaltenes (%) | 5.5 - 8.0[13] | < 5 |

| Paraffinic Hydrocarbons (%) | Absent / Very Low[7] | 15 - 60 |

| Light Fractions | Absent[7] | Present |

| Naphthenic Acids (wt %) | Up to 3.0[9] | < 0.5 |

| Biomarkers (Total) | ~7.6%[11] | Variable (lower in non-degraded) |

Table 2: Trace Element Composition of Medicinal this compound Oil

| Element | Concentration Range (%) |

| Silicon (Si) | 0.0253 - 0.0317[13] |

| Iron (Fe) | 0.0140 - 0.0200[13] |

| Nickel (Ni) | 0.0010 - 0.0018[13] |

| Vanadium (V) | 0.0077 - 0.0094[13] |

Experimental Protocols

The characterization of this compound deposits relies on a combination of geophysical and geochemical analytical techniques.

Geophysical Analysis: 3D Seismic Surveys

-

Objective: To map the subsurface geological structure, including the brachianticline trap and fault systems.

-

Methodology: A 3D seismic survey involves sending acoustic energy into the ground and recording the reflected waves. The data is processed to create a three-dimensional image of the subsurface. Attribute analysis is then applied to enhance specific geological features.

-

RMS Amplitude: Helps identify hydrocarbon-bearing zones.

-

Acoustic Impedance: Differentiates between different rock types.

-

Envelope/Coherence: Used to identify and trace faults and fractures with high precision.[1]

-

Source Rock Analysis: Rock-Eval Pyrolysis

-

Objective: To assess the hydrocarbon generation potential of suspected source rocks (e.g., Paleogene-Miocene clays).

-

Methodology: A small sample of rock is progressively heated in an inert atmosphere, and the resulting hydrocarbon products are measured.

-

S1 Peak: Measures free hydrocarbons already present in the rock.

-

S2 Peak: Measures hydrocarbons generated from the thermal cracking of kerogen.

-

Tmax (°C): The temperature at which the maximum rate of hydrocarbon generation occurs, indicating thermal maturity.

-

Total Organic Carbon (TOC wt %): Measures the total amount of organic matter in the rock.

-

Hydrogen Index (HI) & Oxygen Index (OI): Used to determine the type of kerogen (e.g., Type II for oil-prone).

-

Oil Composition Analysis: Chromatography and Mass Spectrometry

-

Objective: To determine the detailed chemical makeup of the oil, including biomarkers that provide clues about its origin, maturity, and degree of biodegradation.

-

Methodology:

-

Fractionation: The crude oil is first separated into saturate, aromatic, resin, and asphaltene (SARA) fractions using liquid chromatography.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The saturate and aromatic fractions are injected into a GC-MS system. The gas chromatograph separates individual compounds, which are then identified by the mass spectrometer. This is the primary method for identifying and quantifying specific biomarkers like hopanes and steranes, which are indicative of biodegradation levels and source organic matter.[11][14]

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used for the precise quantification of trace element concentrations in the oil.[14]

-

References

- 1. researchgate.net [researchgate.net]

- 2. ogi.az [ogi.az]

- 3. tandfonline.com [tandfonline.com]

- 4. SUBSIDENCE HISTORY AND HYDROCARBON MIGRATION MODELING IN SOUTH CASPIAN BASIN | Visnyk of Taras Shevchenko National University of Kyiv. Geology [geology.bulletin.knu.ua]

- 5. wiki.aapg.org [wiki.aapg.org]

- 6. Bioremediation of Heavy Crude Oil Contamination [openbiotechnologyjournal.com]

- 7. naftalansm.com [naftalansm.com]

- 8. researchgate.net [researchgate.net]

- 9. Naftalan oil - Wikipedia [en.wikipedia.org]

- 10. Naphthenic Acids: Formation, Role in Emulsion Stability, and Recent Advances in Mass Spectrometry-Based Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journalesgia.com [journalesgia.com]

- 12. visions.az [visions.az]

- 13. proceedings.socar.az [proceedings.socar.az]

- 14. researchgate.net [researchgate.net]

A Deep Dive into the Historical Scientific Literature of Naphthalan Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Naphthalan, a unique type of crude oil originating from Azerbaijan and Croatia, has a long history of therapeutic use, particularly in the management of skin and rheumatic diseases.[1][2] This technical guide provides a comprehensive overview of the historical scientific literature on this compound therapy, focusing on quantitative data from key clinical and preclinical studies, detailed experimental protocols, and the current understanding of its mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this natural substance.

Quantitative Data from Historical Studies

The therapeutic efficacy of this compound has been documented in various studies, with a primary focus on psoriasis and psoriatic arthritis. The following tables summarize the key quantitative findings from this research.

Table 1: Clinical Efficacy of this compound Therapy in Psoriasis

| Study Parameter | Patient Cohort | Treatment Duration | Baseline Value (Mean ± SD) | Post-Treatment Value (Mean ± SD) | Percentage Reduction | Statistical Significance |

| Psoriasis Area and Severity Index (PASI) Score | 28 patients with chronic stationary psoriasis vulgaris | 3 weeks | 23.1 ± 7.5 | 7.95 ± 4.08 | ~65.6% | p < 0.0001[1] |

Table 2: Immunohistochemical Analysis of Psoriatic Skin Before and After this compound Therapy

| Marker | Location | Measurement | Pre-Treatment | Post-Treatment | Percentage Reduction |

| CD3+ Lymphocytes | Epidermis | Mean cell count | High | Reduced | 83%[3] |

| CD3+ Lymphocytes | Dermis | Mean cell count | High | Reduced | 59%[3] |

| CD4+ Lymphocytes | Epidermis | Mean cell count | High | Reduced | 81%[3] |

| CD4+ Lymphocytes | Dermis | Mean cell count | High | Reduced | 73%[3] |

| CD8+ Lymphocytes | Epidermis | Mean cell count | High | Reduced | 60%[3] |

| CD8+ Lymphocytes | Dermis | Mean cell count | High | Reduced | 49%[3] |

| Ki-67 (Proliferation Index) | Basal layer of epidermis | % of positive cells | High | Decreased | Not specified[3] |

| New Blood Vessels (Factor VIII) | Psoriatic lesions | Mean number | 15.1 | 6.7 | ~55.6%[2] |

Table 3: In Vitro Effects of Purified this compound Oil (PNO) on Human Keratinocytes

| Cell Line | Treatment | Outcome | Result |

| HaCaT (psoriasis-like phenotype) | PNO with Salicylic (B10762653) Acid | IL-8 Production | Statistically significant decrease[4] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the historical literature, offering a reproducible framework for future research.

Protocol 1: Clinical Trial of Yellow this compound Oil for Psoriasis Vulgaris

-

Patient Selection: 28 adult patients with a diagnosis of chronic stationary psoriasis vulgaris were enrolled. Exclusion criteria included pustular and erythrodermic psoriasis, as well as exudative skin lesions. Systemic therapy was discontinued (B1498344) 3 months prior to the study, and topical therapy was stopped 3 weeks before commencement.[1]

-

Treatment Regimen:

-

"Yellow this compound oil," enriched with steranes and with a reduced content of polyaromatics, was applied to the entire skin surface once daily.[1]

-

The oil was left on the skin for a duration of 2 hours.[1]

-

Following the 2-hour application, patients showered and then applied a moisturizer.[1]

-

The total duration of the treatment was 3 weeks.[1]

-

-

Outcome Assessment:

-

The Psoriasis Area and Severity Index (PASI) was used to assess the severity of psoriasis at baseline and at the end of the 3-week treatment period.[1]

-

PASI Score Calculation: The body is divided into four regions: head (10% of body surface area - BSA), upper limbs (20% BSA), trunk (30% BSA), and lower limbs (40% BSA). In each region, the severity of erythema (redness), induration (thickness), and desquamation (scaling) is rated on a 0-4 scale (0=none, 4=very severe). The percentage of BSA affected in each region is scored on a 0-6 scale (e.g., 0=0%, 1=1-9%, 2=10-29%). The final PASI score is calculated using the formula: 0.1 * (Erythema_h + Induration_h + Scaling_h) * Area_h + 0.2 * (Erythema_ul + Induration_ul + Scaling_ul) * Area_ul + 0.3 * (Erythema_t + Induration_t + Scaling_t) * Area_t + 0.4 * (Erythema_ll + Induration_ll + Scaling_ll) * Area_ll.[5][6][7][8][9]

-

Protocol 2: Immunohistochemical Analysis of Immune Cell Infiltration and Proliferation in Psoriatic Skin

-

Patient and Sample Collection: Biopsy specimens were obtained from 10 patients with psoriasis vulgaris before and after a 3-week treatment with this compound oil.[3]

-

Tissue Preparation: Skin biopsy samples were fixed and embedded in paraffin (B1166041). 3-micrometer sections were cut for immunohistochemical staining.[3]

-

Immunohistochemistry:

-

Antibodies: Mouse monoclonal antibodies against human CD3, CD4, CD8, and Ki-67 were used.[3]

-

Staining Procedure: A peroxidase-based detection system was employed to visualize the antibody binding.

-

Quantification:

-

T-cell counts (CD3, CD4, CD8): The total number of positively stained cells was counted per millimeter of the epidermis and dermis in each skin sample.[3]

-

Proliferation Index (Ki-67): The percentage of Ki-67 positive cells was determined by counting at least 100 cells in the basal layer of the epidermis.[3]

-

-

Protocol 3: Assessment of Angiogenesis in Psoriatic Lesions

-

Patient and Sample Collection: Biopsy specimens from psoriatic lesions were collected before and after this compound therapy.[2]

-

Immunohistochemistry:

Signaling Pathways and Mechanisms of Action

The historical literature suggests that this compound therapy exerts its therapeutic effects through a combination of anti-inflammatory, antiproliferative, and anti-angiogenic mechanisms. While the precise molecular pathways are still under investigation, the available evidence points towards the modulation of key cellular processes involved in the pathogenesis of inflammatory skin diseases.

Hypothesized Anti-inflammatory and Antiproliferative Signaling

The observed reduction in T-cell infiltration and keratinocyte hyperproliferation, coupled with the in-vitro finding of decreased IL-8 production, suggests that this compound may interfere with pro-inflammatory signaling cascades. A plausible, though not yet definitively proven, mechanism involves the modulation of transcription factors such as NF-κB, which are central to the expression of inflammatory cytokines and cell survival genes.

Caption: Hypothesized anti-inflammatory pathway of this compound therapy.

Anti-Angiogenic Experimental Workflow

The reduction in new blood vessel formation in psoriatic plaques following this compound therapy indicates an anti-angiogenic effect. The experimental workflow to determine this involved immunohistochemical analysis of skin biopsies.

Caption: Experimental workflow for assessing anti-angiogenic effects.

Conclusion

The historical scientific literature provides compelling evidence for the therapeutic efficacy of this compound in treating inflammatory skin conditions, particularly psoriasis. The quantitative data from clinical and preclinical studies demonstrate its ability to reduce disease severity, decrease immune cell infiltration, inhibit keratinocyte proliferation, and suppress angiogenesis. While the precise molecular mechanisms are not fully elucidated, the available data suggest a multi-faceted mode of action targeting key pathological processes. The detailed experimental protocols outlined in this guide provide a foundation for future research to further unravel the therapeutic potential of this unique natural resource and its components, such as steranes. Further investigation into the specific signaling pathways modulated by this compound is warranted to facilitate its potential development as a modern therapeutic agent.

References

- 1. This compound oil in the treatment of psoriasis and psoriatic Arthritis - Psoriasis Treatments [psoriasistreatments.net]

- 2. researchgate.net [researchgate.net]

- 3. Effect of this compound on epidermal proliferation activity and CD3, CD4, and CD8 lymphocyte count - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of the potential antipsoriatic effectiveness and safety of the combination of naftalan oil with salicylic acid in cellular test systems | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 5. droracle.ai [droracle.ai]

- 6. dermnetnz.org [dermnetnz.org]

- 7. PASI score: Definition and how to calculate [medicalnewstoday.com]

- 8. gpnotebook.com [gpnotebook.com]

- 9. Validity of Outcome Measures - Clinical Review Report: Guselkumab (Tremfya) - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Properties of Naphthalan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalan, a unique type of crude oil, has a long history of use in traditional medicine for treating various inflammatory skin conditions. This technical guide provides an in-depth analysis of the in vitro studies that have begun to elucidate the cellular and molecular mechanisms underlying this compound's therapeutic effects. The following sections detail the experimental protocols, quantitative data, and putative signaling pathways involved in its anti-inflammatory action, with a focus on its effects on keratinocytes.

Data on the In Vitro Anti-inflammatory Effects of Purified this compound Oil (PNO)

Recent in vitro research has focused on the effects of Purified this compound Oil (PNO) on human keratinocyte cell lines, providing a quantitative basis for its observed clinical efficacy. The primary model systems used are the immortalized human keratinocyte cell line (HaCaT) and a psoriasis-like phenotype of this cell line (HaCaT/P).

Cell Viability and Cytotoxicity

The cytotoxic potential of PNO was evaluated to determine its therapeutic window. The half-maximal inhibitory concentration (IC50) was determined using colorimetric assays such as crystal violet staining and the MTT test. Notably, PNO demonstrated a selective effect on pathologically altered cells.

Table 1: IC50 Values of Purified this compound Oil (PNO) on Human Keratinocytes

| Cell Line | IC50 (%) |

| HaCaT (Control) | 0.39 ± 0.01 |

| HaCaT/P (Psoriasis-like) | 0.13 ± 0.01* |

-

Statistically significant difference (p<0.05) compared to control cells.

These results indicate that a lower concentration of PNO is required to inhibit the viability of psoriasis-like keratinocytes compared to normal keratinocytes, suggesting a targeted effect and a favorable safety profile.[1]

Modulation of Pro-inflammatory Cytokines

A key aspect of this compound's anti-inflammatory properties is its ability to modulate the production of cytokines, which are central mediators of inflammation. The effect of a combination of PNO with salicylic (B10762653) acid (SA) on the production of Interleukin-8 (IL-8) and Interleukin-1β (IL-1β) by HaCaT/P cells was investigated.

Table 2: Effect of PNO-SA Combination on Pro-inflammatory Cytokine Production by HaCaT/P Cells

| Cytokine | Effect |

| IL-8 | Statistically significant decrease in production. |

| IL-1β | No significant effect observed. |

The study highlighted a significant reduction in the secretion of the pro-inflammatory cytokine IL-8 in psoriasis-like cells when treated with a combination of PNO and salicylic acid.[1] However, the combination was found to be inactive in terms of its effect on IL-1β production.[1]

Induction of Apoptosis

In addition to its anti-inflammatory effects, the PNO-SA combination was also found to induce apoptosis (programmed cell death) in keratinocytes. This is a crucial mechanism for eliminating hyperproliferating or damaged cells in inflammatory skin diseases.

Table 3: Effect of PNO-SA Combination on Apoptosis in Keratinocytes

| Parameter | Observation |

| Apoptosis | Statistically significant increase in the percentage of cells in all phases of apoptosis compared to control cells. |

Flow cytometry analysis revealed that the PNO-SA complex leads to a significant increase in the percentage of cells undergoing apoptosis.[1]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the in vitro studies of this compound's anti-inflammatory properties.

Cell Culture

-

Cell Lines:

-

HaCaT: An immortalized human keratinocyte cell line representing normal epidermal cells.

-

HaCaT/P: A modified HaCaT cell line with a psoriasis-like phenotype.

-

-

Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seeding: HaCaT and HaCaT/P cells were seeded into 96-well plates at a predetermined density.

-

Treatment: After cell attachment, the culture medium was replaced with fresh medium containing various concentrations of PNO, PNO-SA combination, or control substances.

-

Incubation: The cells were incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

-

Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Cell viability was expressed as a percentage of the control (untreated cells), and the IC50 value was calculated.

Cytokine Production Analysis (ELISA)

-

Cell Culture and Treatment: HaCaT/P cells were cultured and treated with the PNO-SA combination or control substances as described above.

-

Supernatant Collection: After the incubation period, the cell culture supernatants were collected.

-

ELISA Procedure: The concentrations of IL-8 and IL-1β in the supernatants were measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: The cytokine concentrations were calculated based on a standard curve and expressed as pg/mL.

Apoptosis Assay (Flow Cytometry)

-

Cell Preparation: HaCaT cells were treated with the PNO-SA combination or control substances.

-

Staining: The cells were harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis (early apoptosis, late apoptosis, and necrosis).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the experimental workflow and the currently understood mechanisms of this compound's anti-inflammatory action based on the available in vitro data.

References

Unraveling the Core Mechanism: Naphthalan's Impact on Keratinocyte Proliferation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Naphthalan, a unique type of crude oil from Azerbaijan, has a long history of use in treating various skin conditions, notably psoriasis and eczema. Its therapeutic efficacy is attributed to its anti-inflammatory and regenerative properties. This technical guide delves into the molecular mechanisms underlying the action of this compound on keratinocyte proliferation, a key factor in the pathophysiology of hyperproliferative skin disorders. Through a comprehensive review of in vitro and in vivo studies, this document elucidates the current understanding of how this compound modulates critical signaling pathways, induces apoptosis in pathological cells, and influences the cell cycle of keratinocytes. Detailed experimental protocols and quantitative data are presented to provide a robust resource for researchers and professionals in drug development.

Introduction

Keratinocyte hyperproliferation is a hallmark of several chronic inflammatory skin diseases, including psoriasis. This excessive proliferation, coupled with abnormal differentiation and inflammation, leads to the characteristic thickened, scaly plaques. This compound oil, particularly its purified form (PNO), has demonstrated significant therapeutic potential in managing these conditions.[1][2] Understanding the precise molecular mechanisms by which this compound exerts its effects on keratinocytes is crucial for optimizing its therapeutic use and for the development of novel dermatological treatments. This guide provides a detailed examination of the cellular and molecular actions of this compound on keratinocyte proliferation, focusing on key signaling pathways, cell cycle regulation, and induction of apoptosis.

Effects on Keratinocyte Viability and Proliferation

This compound exhibits a notable inhibitory effect on the proliferation of keratinocytes, particularly those with a disease phenotype. In vitro studies using the human keratinocyte cell line HaCaT and a psoriasis-like model (HaCaT/P, induced by cytokines) have provided quantitative insights into this phenomenon.

Quantitative Data on Cell Viability

A key study demonstrated that purified this compound oil (PNO) has a more pronounced cytotoxic effect on psoriasis-like keratinocytes (HaCaT/P) compared to normal HaCaT cells. This suggests a degree of selectivity towards pathologically altered cells, which is a desirable characteristic for a topical therapeutic agent. The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below.

| Cell Line | Treatment | IC50 (%) |

| HaCaT (control) | Purified this compound Oil (PNO) | 0.39 ± 0.01 |

| HaCaT/P (psoriasis-like) | Purified this compound Oil (PNO) | 0.13 ± 0.01 |

| Statistically significant difference (p<0.05) compared to control cells. |

Table 1: Comparative IC50 values of Purified this compound Oil (PNO) on normal and psoriasis-like keratinocytes.

Inhibition of Proliferation Markers

In vivo studies on psoriatic lesions treated with this compound have shown a significant reduction in the proliferation of epidermal cells. This is evidenced by a decrease in the number of cells expressing the proliferation marker Ki-67 in the basal layer of the epidermis.

Modulation of Key Signaling Pathways

While direct studies on this compound's comprehensive impact on signaling cascades are still emerging, its observed effects on inflammation and apoptosis strongly suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In psoriatic keratinocytes, this pathway is often constitutively active, leading to the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8). A study on a combination of PNO and salicylic (B10762653) acid demonstrated a statistically significant decrease in the production of IL-8 by psoriasis-like HaCaT/P cells.[3] This finding implies that this compound may interfere with the NF-κB signaling cascade, potentially by inhibiting the degradation of IκBα, which would prevent the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes. However, direct experimental evidence of this compound's effect on IκBα phosphorylation and degradation is still needed.

MAPK Signaling Pathway

The MAPK family of kinases, including ERK, JNK, and p38, plays a crucial role in regulating keratinocyte proliferation, differentiation, and inflammatory responses. While direct evidence of this compound's modulation of MAPK signaling is limited, its anti-proliferative and anti-inflammatory effects suggest a potential interaction. For instance, the p38 MAPK pathway is known to be involved in the production of pro-inflammatory cytokines. Future research should investigate the phosphorylation status of key MAPK components in keratinocytes following this compound treatment to elucidate its precise role in this pathway.

Induction of Apoptosis in Keratinocytes

A significant mechanism contributing to the therapeutic effect of this compound in hyperproliferative skin conditions is the induction of apoptosis, or programmed cell death.

Flow Cytometry Analysis

A study utilizing a combination of purified this compound oil (PNO) and salicylic acid (SA) demonstrated a statistically significant increase in the percentage of apoptotic cells in a psoriasis-like keratinocyte cell line (HaCaT/P).[3] This indicates that the treatment actively promotes the elimination of hyperproliferating and pathologically altered cells.

| Treatment | Percentage of Apoptotic Cells (Early + Late Apoptosis) |

| Control (HaCaT/P) | Baseline |

| PNO-SA Combination | Statistically significant increase vs. control |

Table 2: Effect of PNO-SA Combination on Apoptosis in HaCaT/P Cells.

Influence on the Cell Cycle

The anti-proliferative effects of this compound are likely mediated through its influence on the cell cycle. While direct studies on this compound's impact on specific cell cycle proteins are scarce, its ability to inhibit proliferation suggests a potential modulation of cyclins and cyclin-dependent kinases (CDKs), the key regulators of cell cycle progression. Future research should focus on examining the expression levels of proteins such as cyclin D1, CDK4, and CDK6 in this compound-treated keratinocytes to pinpoint its effect on cell cycle checkpoints.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cell Viability and Proliferation Assay (MTT Assay)

Protocol:

-

Cell Seeding: Seed HaCaT or HaCaT/P cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Purified this compound Oil (PNO). Include a vehicle control.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

Protocol:

-

Cell Culture and Treatment: Culture HaCaT/P cells and treat with the PNO-SA combination for a specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Ki-67 Immunohistochemistry

Protocol:

-

Tissue Preparation: Obtain paraffin-embedded tissue sections of psoriatic lesions before and after this compound treatment.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer.

-

Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against Ki-67.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate and visualize with a chromogen such as DAB.

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the sections.

-

Analysis: Quantify the percentage of Ki-67-positive cells in the basal layer of the epidermis.

Conclusion and Future Directions

This compound demonstrates a clear inhibitory effect on keratinocyte proliferation, particularly in psoriasis-like conditions, by inducing apoptosis and reducing the production of pro-inflammatory cytokines like IL-8. These effects strongly suggest the involvement of key signaling pathways such as NF-κB and MAPK. However, direct molecular evidence detailing the specific interactions of this compound with components of these pathways is still needed to fully elucidate its mechanism of action.

Future research should focus on:

-

Investigating the phosphorylation status of key proteins in the MAPK and NF-κB pathways (e.g., ERK, JNK, p38, IκBα) in keratinocytes upon this compound treatment.

-

Analyzing the effect of this compound on the expression and activity of cell cycle regulatory proteins, including cyclins and CDKs.

-

Conducting proteomic and transcriptomic analyses of this compound-treated keratinocytes to identify novel molecular targets.

A deeper understanding of this compound's molecular mechanisms will not only solidify its place in the treatment of hyperproliferative skin diseases but also pave the way for the development of more targeted and effective therapies.

References

A Toxicological Deep Dive into Crude Naphthalan Oil: A Guide for Researchers

Disclaimer: Detailed public-domain toxicological studies providing quantitative data (e.g., LD50, NOAEL) specifically for crude Naphthalan oil are scarce. This guide synthesizes available information on its composition, the toxicology of its primary components, and outlines the standard experimental protocols that would be applied for a comprehensive safety assessment of this complex substance.

Crude this compound oil, a unique heavy crude oil originating from Azerbaijan, is renowned for its therapeutic applications in balneotherapy. Unlike typical crude oils, it is not generally used for fuel production due to its high content of naphthenic hydrocarbons, which are considered its primary active components.[1][2] However, the presence of other components, such as polycyclic aromatic hydrocarbons (PAHs) and resins, necessitates a thorough toxicological evaluation, especially for professionals in drug development and research. While some studies have indicated that refined this compound oil is not carcinogenic, the toxicological profile of the raw, crude form is less well-documented.[3]

Chemical Composition of Crude this compound Oil

This compound oil is a dense, viscous liquid characterized by a high specific weight and a significant concentration of cyclic hydrocarbons. Its composition can be broadly categorized as follows:

| Component | Concentration (%) | Notes |

| Naphthenic Hydrocarbons | 50-55% | Also known as cycloalkanes. These are considered the main biologically active components with purported analgesic and anti-inflammatory properties.[1][2] |

| Aromatic Hydrocarbons | 10-15% | Includes polycyclic aromatic hydrocarbons (PAHs), some of which are known to be toxic and potentially carcinogenic.[1][4] |

| Resins | 14-15% | High molecular weight, complex hydrocarbon structures that can contain sulfur, nitrogen, and oxygen.[1][4] |

| Naphthenic Acids | 0.5-3% | A complex mixture of carboxylic acids naturally occurring in crude oils, known to be among the more toxic components.[1][5] |

| Sulfur Compounds | 0.3-0.7% | |

| Nitrogen Compounds | ~0.3% | |

| Trace Elements | Variable | Includes copper, zinc, manganese, boron, iodine, and bromine.[1] |

Toxicological Profile of Key Components

The toxicological profile of crude this compound oil is largely determined by the interplay of its constituent chemical classes, primarily naphthenic acids and aromatic hydrocarbons.

Naphthenic Acids (NAs)

Naphthenic acids are a major contributor to the toxicity of oil sands process-affected water and refinery wastewaters.[5] Their toxicity can be influenced by their specific chemical structure.

Toxicological Data for Naphthenic Acids:

| Endpoint | Species | Route of Administration | Value | Reference |

| Acute Oral LD50 | Mouse | Oral (gavage) | 3.55 g/kg (for commercial sodium salts of NAs) | [1] |

| Sub-chronic Effects | Rat | Oral (gavage) | Increased hepatic glycogen, elevated blood amylase, hypocholesterolemia | [1] |

| Developmental Effects | Anuran Tadpoles | Aquatic Exposure | Decreased growth and development, disruption of energy metabolism | [6] |

Polycyclic Aromatic Hydrocarbons (PAHs)

PAHs are a group of chemicals that are formed during the incomplete burning of coal, oil and gas, garbage, or other organic substances. Some PAHs are known carcinogens and can induce a range of toxic effects.[7][8] The toxicity of PAHs is often mediated through the aryl hydrocarbon receptor (AHR).[4]

Toxicological Data for Representative PAHs (often found in crude oil):

| PAH | Endpoint | Species/System | Key Finding | Reference |

| Benzo[a]pyrene | Carcinogenicity | Mouse | Skin tumor formation upon dermal application | [9] |

| Naphthalene (B1677914) | Carcinogenicity | Rat (inhalation) | Nasal respiratory epithelium adenoma and olfactory epithelial neuroblastoma | [10] |

| Naphthalene | Genotoxicity | In vitro (Ames test) | Generally negative | |

| Naphthalene | Genotoxicity | In vitro (mammalian cells) | Can induce chromosomal damage at cytotoxic concentrations | |

| Various PAHs | Immunotoxicity | Murine B and T cells | Alterations in lymphocyte activation via calcium-dependent mechanisms | [11] |

Standard Experimental Protocols for Toxicological Assessment

A comprehensive toxicological assessment of a complex substance like crude this compound oil would typically follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Assessment (Following OECD TG 423/425)

This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance. The LD50 (median lethal dose) is a common endpoint.

Experimental Protocol:

-

Animal Model: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) of a single sex (usually females) are used.[12]

-

Dosage: A stepwise procedure is used, starting with a dose expected to be toxic. Subsequent doses are adjusted up or down depending on the outcome of the previous step.[12]

-

Administration: The test substance is administered in a single dose by gavage.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[13][14]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Endpoint: The LD50 is calculated, which is the statistically estimated dose that would cause death in 50% of the test animals.[13]

Dermal Toxicity: Irritation and Sensitization

This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Experimental Protocol:

-

Animal Model: Albino rabbits are typically used.

-

Application: A small amount of the test substance is applied to a shaved patch of skin on the animal's back. The site is then covered with a gauze patch.[15]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[16]

-

Scoring: The reactions are scored using a standardized system to calculate a Primary Dermal Irritation Index (PDII).[16]

This test determines if a substance can induce an allergic skin reaction.

Experimental Protocol (Buehler Test - OECD TG 406):

-

Animal Model: Albino guinea pigs are used.[17]

-

Induction Phase: The test substance is repeatedly applied to a specific skin site over a period of weeks to induce an allergic state.

-

Challenge Phase: After a rest period, a non-irritating concentration of the substance is applied to a naive skin site.

-

Evaluation: The challenge site is observed for signs of an allergic reaction (erythema and edema) and compared to control animals that were not previously exposed during an induction phase.[18]

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical, which can be an indicator of its carcinogenic potential.[19]

Experimental Protocol:

-

Test System: Several strains of the bacterium Salmonella typhimurium (and sometimes Escherichia coli) that have a mutation preventing them from producing the amino acid histidine (His-) are used.[20]

-

Exposure: The bacteria are exposed to the test substance on a petri dish with a minimal amount of histidine, which allows for a few cell divisions but not for colony formation.[20]

-

Metabolic Activation: The test is conducted both with and without an external metabolic activation system (usually a rat liver fraction called S9 mix) to mimic mammalian metabolism, as some substances only become mutagenic after being metabolized.[20]

-

Evaluation: If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to produce their own histidine (become His+) and form visible colonies. The number of revertant colonies is counted and compared to a negative control.[19]

Carcinogenicity Bioassay (Following OECD TG 451)

These are long-term studies designed to assess the carcinogenic potential of a substance over the lifetime of an animal.

Experimental Protocol:

-

Animal Model: Typically, rats and mice of both sexes are used.[21]

-

Dosage: Animals are exposed to multiple dose levels of the test substance, usually for a period of two years.[22] The highest dose is typically the Maximum Tolerated Dose (MTD), which is determined from shorter-term toxicity studies.[23]

-

Administration: The route of administration (e.g., oral, dermal, inhalation) is chosen based on the most likely route of human exposure. For substances like crude oil, dermal application is a common method.[24]

-

Observation: Animals are monitored throughout their lifespan for the development of tumors.

-

Histopathology: At the end of the study, a complete histopathological examination of all organs and tissues is performed to identify neoplastic lesions.

-

Evaluation: The incidence of tumors in the treated groups is statistically compared to that in the control group to determine the carcinogenic potential of the substance.[21]

Signaling Pathways in PAH-Induced Toxicity

The toxicity of many PAHs is initiated by their binding to the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. This interaction triggers a cascade of events leading to both metabolic activation and other toxic effects.

Conclusion

While crude this compound oil has a long history of therapeutic use, a comprehensive toxicological assessment based on modern standards is essential for ensuring its safety, particularly in the context of drug development. The available data suggests that while the naphthenic hydrocarbon fraction may have therapeutic benefits, the presence of aromatic hydrocarbons and naphthenic acids warrants careful consideration. The lack of specific public data on crude this compound oil highlights the need for further research employing standardized protocols to fully characterize its toxicological profile and to support its safe and effective use.

References

- 1. academic.oup.com [academic.oup.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. A review of the occurrence, analyses, toxicity, and biodegradation of naphthenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of naphthenic acid exposure on development and liver metabolic processes in anuran tadpoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polycyclic Aromatic Hydrocarbon-Induced Signaling Events Relevant to Inflammation and Tumorigenesis in Lung Cells Are Dependent on Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A review of whole animal bioassays of the carcinogenic potential of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of alterations in Ca(2+)-associated signaling pathways in the immunotoxicity of polycyclic aromatic hydrocarbons. [vivo.health.unm.edu]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. dtsc.ca.gov [dtsc.ca.gov]

- 14. Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. Acute dermal toxicity study of new, used and laboratory aged aircraft engine oils - PMC [pmc.ncbi.nlm.nih.gov]

- 17. phcog.com [phcog.com]

- 18. Skin Sensitization Testing Needs and Data Uses by U.S. Regulatory and Research Agencies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 20. nelsonlabs.com [nelsonlabs.com]

- 21. The carcinogenesis bioassay in perspective: application in identifying human cancer hazards - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 23. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 24. Evaluation of the dermal carcinogenicity of lubricant base oils by the mouse skin painting bioassay and other proposed methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Naphthalan: An In-depth Technical Guide to Identifying Active Sterane Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalan oil, a unique medicinal substance from Azerbaijan, has a long history of use in treating a variety of inflammatory and pain-related conditions. Its therapeutic efficacy is largely attributed to its complex mixture of hydrocarbons, with particular interest in the bioactive sterane compounds. This technical guide provides a comprehensive overview of the identification of active sterane compounds in this compound oil, detailing the analytical methodologies, presenting available data, and exploring the potential molecular mechanisms through which these compounds exert their therapeutic effects. While precise quantitative data for individual steranes in this compound oil remains an area for further research, this guide consolidates current knowledge to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

This compound oil is a rare type of crude oil characterized by a high concentration of naphthenic hydrocarbons and a notable absence of light fractions and paraffins. Its medicinal properties have been recognized for centuries, leading to its use in balneotherapy for various dermatological, rheumatic, and neurological disorders. The bioactive components are believed to be the complex assemblage of polycyclic naphthenic hydrocarbons, particularly steranes, which are tetracyclic triterpenoids derived from the diagenesis of sterols from living organisms. Understanding the specific sterane composition and the molecular pathways they modulate is crucial for the standardization and development of new therapeutics based on this compound oil.

Identified Active Sterane Compounds in this compound

Chromatography-mass spectrometry (GC-MS) studies have been instrumental in identifying the biomarker composition of this compound oil. These analyses have confirmed the presence of a complex mixture of sterane compounds, which are considered key contributors to its therapeutic properties.

Key Identified Sterane Structures:

-

Cholestane (B1235564) (C27): A foundational sterane structure derived from cholesterol, commonly found in petroleum deposits. Its presence in this compound oil is a significant indicator of its biological origin.

-

Androstane (B1237026) (C19): A steroid nucleus that forms the basis for many hormones. The identification of androstane in this compound oil suggests the presence of compounds with potential endocrine-modulating activities.

-

Norcholestanes and Propyl Cholestanes: The presence of a homologous range of steranes, from norcholestanes to propyl cholestanes, indicates a preserved geogenic signature and a rich diversity of sterane structures.

While the presence of these compounds is confirmed, detailed quantitative analysis of each specific sterane in medicinal this compound oil is not extensively documented in publicly available literature. However, comparative studies have shown that medicinal this compound oil contains a significantly higher concentration of total biomarkers, including steranes, compared to fuel-grade this compound oil. One study noted that medicinal oil contains approximately 7.6% biomarkers, whereas fuel oil contains about 1.6%.

Table 1: Qualitative and Comparative Data of Sterane Compounds in this compound Oil

| Compound Class | Specific Compounds Identified | Relative Abundance in Medicinal this compound | Putative Therapeutic Relevance |

| Steranes | Cholestane, Androstane, Norcholestanes, Propyl Cholestanes | High | Anti-inflammatory, Analgesic, Immunomodulatory |

Experimental Protocols for Sterane Identification and Analysis

The identification and quantification of sterane compounds in a complex matrix like this compound oil require sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) and tandem mass spectrometry (GC-MS/MS) are the gold-standard methods.

Sample Preparation and Fractionation

Prior to instrumental analysis, the crude this compound oil is typically fractionated to isolate the saturated hydrocarbon fraction, which contains the steranes.

Workflow for Sample Preparation:

A common procedure involves the following steps:

-

Asphaltene Precipitation: The oil sample is dissolved in a non-polar solvent like n-pentane to precipitate the asphaltenes.

-

Liquid Chromatography: The deasphalted oil (maltene fraction) is then separated into saturated hydrocarbons, aromatic hydrocarbons, and polar compounds using column chromatography with an adsorbent like silica (B1680970) gel. The saturated fraction is eluted using a non-polar solvent such as n-hexane.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used for the separation and identification of individual compounds within the saturated fraction.

-

Gas Chromatograph (GC) Parameters:

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5MS) is typically used for separating the hydrocarbons.

-

Injector: Splitless injection is preferred for trace analysis.

-

Oven Temperature Program: A programmed temperature ramp is used to elute compounds over a wide boiling point range.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Acquisition Mode:

-

Full Scan: To obtain mass spectra for compound identification by comparison with spectral libraries.

-